Tris-(2,2'-bipyridine) ruthenium (II) perchlorate

Overview

Description

Tris-(2,2’-bipyridine) ruthenium (II) perchlorate is a coordination compound known for its remarkable photophysical and electrochemical properties. This compound is widely used as a luminophore in electrogenerated chemiluminescence (ECL) applications, making it a gold-standard reagent in analytical chemistry .

Preparation Methods

The synthesis of Tris-(2,2’-bipyridine) ruthenium (II) perchlorate typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in the presence of a reducing agent such as zinc or sodium borohydride. The reaction is carried out in an ethanol or water-ethanol mixture under reflux conditions. The resulting complex is then purified by recrystallization from an appropriate solvent .

Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Tris-(2,2’-bipyridine) ruthenium (II) perchlorate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation states of ruthenium, often using oxidizing agents such as cerium(IV) ammonium nitrate.

Reduction: It can be reduced back to its original state using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include perchlorate salts, aliphatic amines, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified ruthenium complexes with different ligands .

Scientific Research Applications

Tris-(2,2’-bipyridine) ruthenium (II) perchlorate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tris-(2,2’-bipyridine) ruthenium (II) perchlorate involves the generation of an excited state luminophore species through electrochemical reactions. When an electric potential is applied, the compound undergoes electron transfer reactions at the electrode surface, leading to the formation of an excited state that emits light. This process is highly efficient and provides excellent spatial and temporal control of light emission .

Comparison with Similar Compounds

Tris-(2,2’-bipyridine) ruthenium (II) perchlorate is often compared with other ruthenium-based complexes, such as:

- Tris-(1,10-phenanthroline) ruthenium (II) perchlorate

- Tris-(4,4’-dimethyl-2,2’-bipyridine) ruthenium (II) perchlorate

These compounds share similar photophysical properties but differ in their ligand structures, which can affect their reactivity and applications. Tris-(2,2’-bipyridine) ruthenium (II) perchlorate is unique due to its high stability, strong luminescence, and versatility in various analytical applications .

Biological Activity

Tris-(2,2'-bipyridine) ruthenium (II) perchlorate, commonly referred to as Ru(bpy)₃(ClO₄)₂, is a well-studied coordination complex known for its unique photophysical properties and biological activities. This article explores the compound's biological activity, including its anticancer properties, interactions with DNA, and potential applications in photodynamic therapy.

- Molecular Formula : C₃₀H₂₄Cl₂N₆O₈Ru

- Molecular Weight : 768.52 g/mol

- CAS Number : 15635-95-7

Anticancer Activity

Ru(bpy)₃(ClO₄)₂ has garnered attention for its anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT116), and ovarian cancer (A2780).

Case Studies and Research Findings

- Mechanism of Action : The compound exhibits a dual mechanism of action by inducing apoptosis and inhibiting cell proliferation. It interacts with cellular components such as DNA, leading to the formation of reactive oxygen species (ROS), which are implicated in cancer cell death .

- Cytotoxicity Studies : In a study assessing the cytotoxic effects of Ru(bpy)₃(ClO₄)₂ on MCF-7 cells, the compound showed a significant reduction in cell viability at concentrations above 10 µM. The IC₅₀ value was determined to be approximately 15 µM, indicating potent anticancer activity .

- In Vivo Studies : Animal models treated with Ru(bpy)₃(ClO₄)₂ demonstrated reduced tumor growth compared to control groups. The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential .

Interaction with DNA

Ru(bpy)₃(ClO₄)₂ binds to DNA through intercalation and groove binding mechanisms. This interaction is crucial for its biological activity.

Binding Affinity

- Binding Constant : The binding affinity of Ru(bpy)₃(ClO₄)₂ to calf thymus DNA was measured using spectroscopic methods, yielding a binding constant in the range of to M⁻¹. This indicates a strong interaction between the complex and DNA .

Photodynamic Therapy Applications

The photophysical properties of Ru(bpy)₃(ClO₄)₂ make it an attractive candidate for photodynamic therapy (PDT). Upon irradiation with visible light, the compound generates singlet oxygen, a reactive species that can induce cell death in targeted tissues.

Efficacy in PDT

- Light Activation : Studies show that when exposed to light at wavelengths around 450 nm, Ru(bpy)₃(ClO₄)₂ effectively produces singlet oxygen, enhancing its cytotoxic effects against cancer cells .

- Combination Therapies : Research indicates that combining Ru(bpy)₃(ClO₄)₂ with other chemotherapeutic agents can lead to synergistic effects, improving overall treatment outcomes in cancer therapy .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Anticancer Activity | Significant cytotoxicity against various cancer cell lines (IC₅₀ ~ 15 µM). |

| DNA Interaction | Strong binding affinity with calf thymus DNA (binding constant - M⁻¹). |

| Photodynamic Therapy | Effective generation of singlet oxygen upon light activation; potential for combination therapies. |

Properties

IUPAC Name |

2-pyridin-2-ylpyridine;ruthenium(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.2ClHO4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKPAPTYLLPPEO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

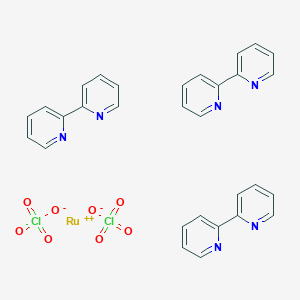

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2N6O8Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545772 | |

| Record name | Ruthenium(2+) perchlorate--2,2'-bipyridine (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15635-95-7 | |

| Record name | Ruthenium(2+) perchlorate--2,2'-bipyridine (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.